Bromosulfonazo III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromosulfonazo III is a complex organic compound known for its vibrant color and utility in various scientific applications. Its chemical name is 3,6-Bis(4-bromo-2-sulfophenylazo)-4,5-dihydroxy-2,7-naphthalenedisulfonic acid, and it has the molecular formula C22H10Br2N4O14S4Na4 . This compound is primarily used as a dye and stain in biological and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromosulfonazo III involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the diazotization of 4-bromoaniline followed by coupling with 2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the proper formation of the azo bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bromosulfonazo III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Formation of corresponding amines.
Substitution: New compounds with substituted functional groups.
Scientific Research Applications
Bromosulfonazo III has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and complexometric reagent.
Biology: Employed as a stain for visualizing cellular components under a microscope.
Medicine: Utilized in diagnostic assays and as a marker in various biochemical tests.
Industry: Applied in the manufacturing of dyes and pigments for textiles and other materials .
Mechanism of Action
The mechanism of action of Bromosulfonazo III involves its ability to form complexes with metal ions and other molecules. The compound’s azo groups and sulfonic acid groups play a crucial role in binding to targets, leading to changes in color or fluorescence. These properties make it valuable in analytical chemistry and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
- Bromosulfonazo I
- Bromosulfonazo II
- Eriochrome Black T
- Methyl Orange
- Congo Red
Uniqueness
Bromosulfonazo III stands out due to its specific binding properties and vibrant color changes, making it particularly useful in complexometric titrations and as a biological stain. Its ability to form stable complexes with a wide range of metal ions sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H10Br2N4Na4O14S4 |
---|---|
Molecular Weight |
934.4 g/mol |
IUPAC Name |
tetrasodium;3,6-bis[(4-bromo-2-sulfonatophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H14Br2N4O14S4.4Na/c23-10-1-3-12(14(7-10)43(31,32)33)25-27-19-16(45(37,38)39)5-9-6-17(46(40,41)42)20(22(30)18(9)21(19)29)28-26-13-4-2-11(24)8-15(13)44(34,35)36;;;;/h1-8,29-30H,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;;/q;4*+1/p-4 |
InChI Key |
MDWONRXLQWGCDT-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)[O-])N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)Br)S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.